

Introduction: The Ascendant Role of Organoborons in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(*N*-
Compound Name: *Phenylaminomethyl*)phenylboronic
acid

Cat. No.: B1601549

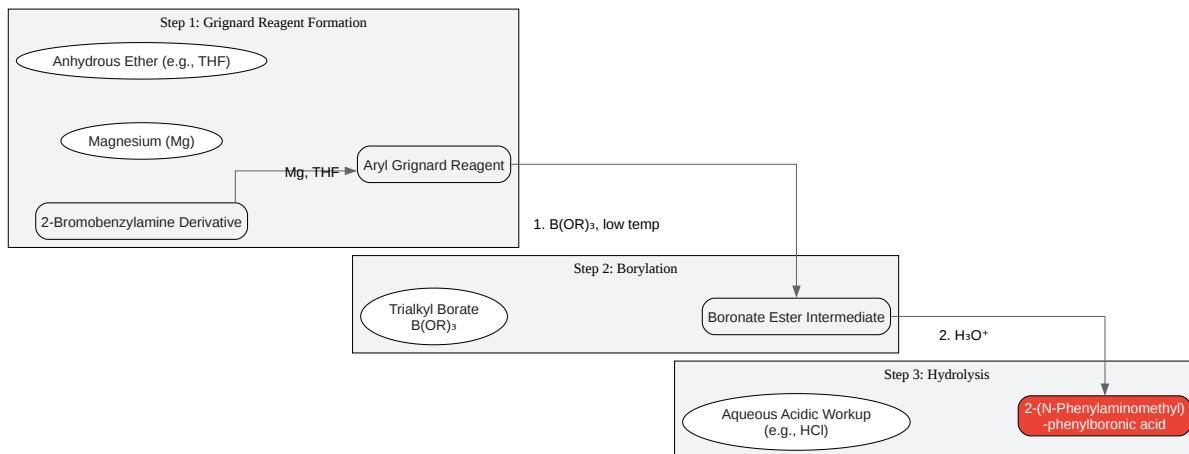
[Get Quote](#)

The journey of boron-containing compounds from niche reagents to central players in pharmaceutical science has been remarkable. Initially perceived with caution due to toxicity concerns, this view has been thoroughly revised, particularly with the clinical success of drugs like the proteasome inhibitor bortezomib (Velcade®).^[1] Boronic acids, characterized by a C-B(OH)₂ functional group, are now recognized for their unique chemical properties: they are generally stable, exhibit low toxicity, and possess the remarkable ability to form reversible covalent bonds with diols—a feature prevalent in biological sugars and glycoproteins.^{[1][2]}

This guide focuses on a specific, yet representative, member of this class: **2-(*N*-Phenylaminomethyl)phenylboronic acid**. This molecule integrates the foundational phenylboronic acid scaffold with an *N*-phenylaminomethyl substituent, creating a versatile building block with significant potential in synthetic and medicinal chemistry. As Senior Application Scientists, our goal is to provide a comprehensive technical overview for researchers and drug development professionals, elucidating the compound's synthesis, key characterization techniques, and its strategic applications, grounded in established chemical principles and field-proven methodologies.

Core Compound Profile

A clear understanding of the fundamental physicochemical properties of a reagent is the bedrock of its effective application in any research or development setting. The key identifiers


and properties for **2-(N-Phenylaminomethyl)phenylboronic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₄ BNO ₂	[3]
Molecular Weight	227.07 g/mol	N/A
CAS Number	327096-48-0	[4]
IUPAC Name	[2- [(Phenylamino)methyl]phenyl]boronic acid	N/A
Synonyms	2-(Anilinomethyl)phenylboronic acid	[3]
Physical State	Solid	N/A
Purity (Typical)	>97%	N/A

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **2-(N-Phenylaminomethyl)phenylboronic acid** is not prominently documented, its structure allows for a logical synthetic strategy based on well-established methodologies for analogous ortho-substituted aminomethylphenylboronic acids.^[5] A common and robust approach involves the reaction of an appropriate organometallic species with a borate ester, followed by hydrolysis.

A plausible synthetic pathway is outlined below. The causality behind this choice rests on the high functional group tolerance and reliability of Grignard reagent formation and its subsequent reaction with trialkyl borates.

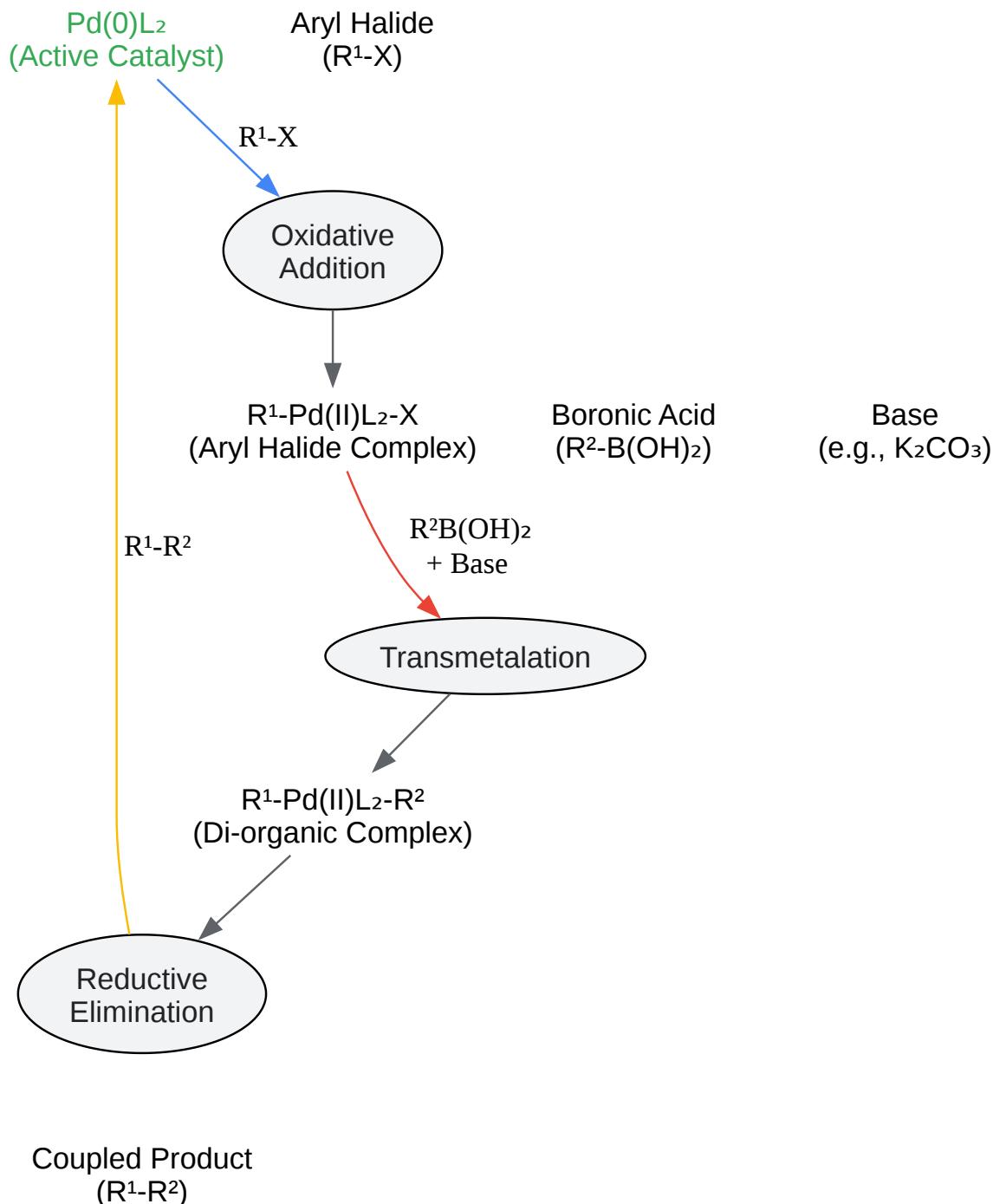
[Click to download full resolution via product page](#)**Figure 1:** Plausible synthesis workflow for the target compound.

Expertise & Experience Insight: The critical step in this sequence is the borylation (Step 2). It must be conducted at low temperatures (typically -78°C) to prevent undesired side reactions, such as the addition of a second Grignard molecule to the newly formed boronate ester. The choice of the N-phenyl protected 2-bromobenzylamine as a starting material is crucial; the amine proton must be protected or the reaction sequence altered to prevent interference with the Grignard reagent formation.

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

- ^{11}B NMR Spectroscopy: This is the most direct method for observing the boron center. For a trigonal planar (sp^2 -hybridized) boronic acid like the target compound, a single, relatively broad resonance is expected in the range of +19 to +30 ppm.[6] Upon complexation with a diol, this signal shifts significantly upfield to a region characteristic of a tetrahedral (sp^3 -hybridized) boronate ester, providing a powerful tool for studying binding interactions.[2][6][7]
- ^1H and ^{13}C NMR Spectroscopy: These techniques confirm the integrity of the organic scaffold. Key expected signals in ^1H NMR would include distinct aromatic proton patterns for the two phenyl rings and a characteristic singlet for the methylene (- CH_2 -) bridge protons.
- Vibrational Spectroscopy (FT-IR & FT-Raman): As demonstrated for structurally similar compounds, FT-IR and FT-Raman are invaluable for identifying key functional groups.[8] Expected characteristic vibrations include:
 - O-H stretching: A broad band around $3200\text{-}3400\text{ cm}^{-1}$ from the boronic acid's hydroxyl groups.
 - N-H stretching: A sharp peak around 3400 cm^{-1} for the secondary amine.
 - B-O stretching: Strong bands in the $1300\text{-}1400\text{ cm}^{-1}$ region.
 - C-H stretching: Aromatic and aliphatic signals around $2850\text{-}3100\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (227.07 g/mol).


Core Applications in Drug Discovery and Development

2-(N-Phenylaminomethyl)phenylboronic acid is not merely a chemical curiosity; its structure makes it a valuable tool for two primary strategic applications in the pharmaceutical landscape.

Application I: Advanced Intermediate in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.^{[9][10]} It is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl systems common in many drug molecules.^{[10][11]}

In this context, **2-(N-Phenylaminomethyl)phenylboronic acid** serves as a sophisticated building block, enabling the introduction of the anilinomethyl-phenyl moiety into a target molecule. This is crucial for structure-activity relationship (SAR) studies, where chemists systematically modify different parts of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic properties.^[10]

[Click to download full resolution via product page](#)

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application II: Molecular Recognition for Sensors and Targeted Delivery

The boronic acid moiety is a "smart" functional group. It can form reversible covalent boronate ester bonds with molecules containing 1,2- or 1,3-diol functionalities.[12][13] This interaction is the basis for two cutting-edge applications:

- **Glucose Sensing:** Since glucose is a polyol, phenylboronic acid-functionalized polymers can be designed to swell or change their properties in response to varying glucose concentrations. This has led to the development of glucose-responsive materials for self-regulated insulin delivery systems.[13][14]
- **Cancer Cell Targeting:** Many cancer cells overexpress sialic acid residues on their surfaces, which contain the necessary diol structure. Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these cancer cells, enabling targeted drug delivery and reducing off-target toxicity.[12][13]

The N-phenylaminomethyl group in the target molecule can be further functionalized, allowing it to be tethered to polymers, nanoparticles, or other drug molecules to leverage this targeting capability.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

To ensure trustworthiness, a protocol must be self-validating. The following is a detailed, generalized procedure for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid, adaptable for **2-(N-Phenylaminomethyl)phenylboronic acid**. It incorporates best practices for achieving high yield and purity.

Objective: To synthesize an unsymmetrical biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

- Aryl Halide (e.g., 4-Iodoanisole) (1.0 mmol)

- **2-(N-Phenylaminomethyl)phenylboronic acid** (1.2 mmol, 1.2 equiv)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh_3) (0.08 mmol, 8 mol%) or other suitable ligand
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 mmol, 3.0 equiv)
- Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v, 10 mL)
- Round-bottom flask, condenser, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)

Step	Procedure	Causality & Expert Insight
1	Reaction Setup	Combine the aryl halide, boronic acid, and potassium carbonate in a dry round-bottom flask with a magnetic stir bar.
2	Inert Atmosphere	Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
3	Solvent & Catalyst Addition	Add the degassed solvent mixture (Dioxane/Water) via syringe. In a separate vial, pre-mix the $\text{Pd}(\text{OAc})_2$ and ligand, then add to the reaction mixture. Alternatively, use a pre-formed catalyst like $\text{Pd}(\text{PPh}_3)_4$.
4	Reaction	Attach a condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
5	Workup	Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.
6	Extraction	Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

7	Washing	Wash the combined organic layers with water, then with brine to remove inorganic impurities and residual water.
8	Drying & Concentration	Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
9	Purification	Purify the crude solid residue by flash column chromatography or recrystallization to obtain the pure biaryl product.

Safety and Handling

Professional laboratory practice demands stringent adherence to safety protocols.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-(N-Phenylaminomethyl)phenylboronic acid exemplifies the strategic value of functionalized organoboron reagents in modern drug discovery. Its dual utility—as a versatile building block for complex molecule synthesis via Suzuki-Miyaura coupling and as a potential

molecular recognition element for targeted therapies and diagnostics—positions it as a compound of significant interest. The continued development of novel boronic acid derivatives, particularly those with improved metabolic stability, promises to further expand the therapeutic landscape, offering new solutions to challenging diseases.[1][15] As our understanding of boron chemistry deepens, the integration of such "smart" molecules will undoubtedly become even more central to the design of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 2-(n-butylaminomethyl)phenylboronic acid - Structure, Synthesis, Properties [organoborons.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. nbino.com [nbino.com]
- 11. Phenylboronic acid:Synthesis,reactions _ Chemicalbook [chemicalbook.com]
- 12. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]

- 14. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- To cite this document: BenchChem. [Introduction: The Ascendant Role of Organoborons in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601549#2-n-phenylaminomethyl-phenylboronic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com